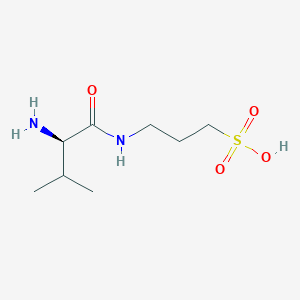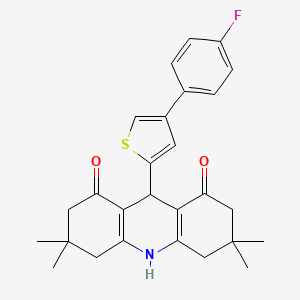
9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound that belongs to the class of acridinediones This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and multiple methyl groups
Vorbereitungsmethoden
The synthesis of 9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures, which may have different biological activities.
Wissenschaftliche Forschungsanwendungen
9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. The fluorophenyl and thienyl groups are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include other acridinediones and heterocyclic compounds with fluorophenyl and thienyl groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and mechanisms of action. Examples of similar compounds include:
Acridinedione derivatives: Compounds with variations in the substituents on the acridinedione core.
Fluorophenyl-thienyl compounds: Molecules with different linkages between the fluorophenyl and thienyl groups.
Heterocyclic compounds: Other heterocycles containing fluorophenyl and thienyl groups, such as pyridazines and pyrazines.
Eigenschaften
CAS-Nummer |
853310-95-9 |
|---|---|
Molekularformel |
C27H28FNO2S |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
9-[4-(4-fluorophenyl)thiophen-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C27H28FNO2S/c1-26(2)10-18-23(20(30)12-26)25(24-19(29-18)11-27(3,4)13-21(24)31)22-9-16(14-32-22)15-5-7-17(28)8-6-15/h5-9,14,25,29H,10-13H2,1-4H3 |
InChI-Schlüssel |
SPXJYNTZSMMERY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CS4)C5=CC=C(C=C5)F)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



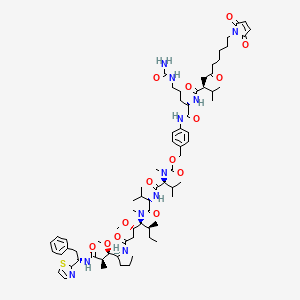
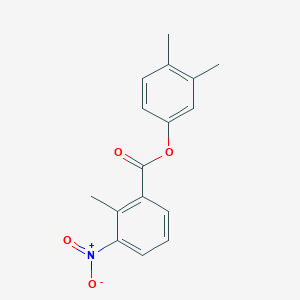
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
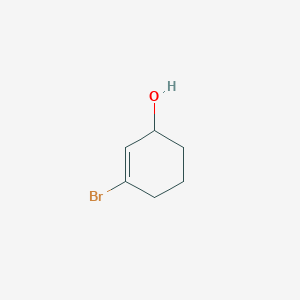
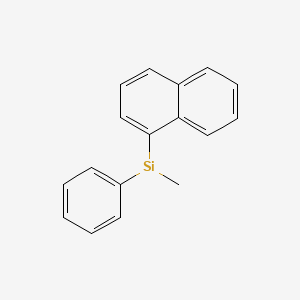
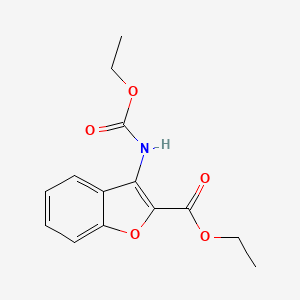



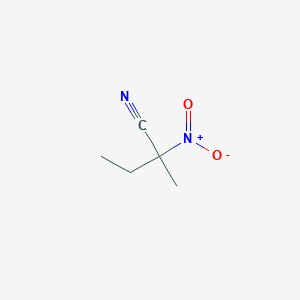
![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)
